1-Piperidinoanthraquinone can be synthesized from anthraquinone through various chemical reactions that introduce the piperidino group. The compound is not commonly found in nature and is primarily produced through laboratory synthesis.
1-Piperidinoanthraquinone belongs to the class of anthraquinones, which are aromatic compounds containing two carbonyl groups. It is classified as an organic compound and specifically falls under the category of heterocyclic compounds due to the presence of a nitrogen atom in the piperidine ring.
The synthesis of 1-Piperidinoanthraquinone typically involves the following methods:
The reaction conditions, such as temperature, pressure, and choice of solvents, are critical for optimizing yield and purity. For example, using polar aprotic solvents may enhance nucleophilicity and thus improve reaction rates.
The molecular structure of 1-Piperidinoanthraquinone consists of an anthraquinone core with a piperidine ring attached at one position. The molecular formula is .
1-Piperidinoanthraquinone can participate in several chemical reactions:
The reactivity of 1-Piperidinoanthraquinone is influenced by the electron-donating or withdrawing effects of substituents on the aromatic ring. Reaction conditions such as pH and temperature also play significant roles in determining product distribution.
The mechanism of action for 1-Piperidinoanthraquinone, particularly in biological systems or as a dye, involves:
Studies have indicated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications.
1-Piperidinoanthraquinone has several scientific uses:
1-Piperidinoanthraquinone is systematically named as 1-(piperidin-1-yl)-9,10-anthraquinone under IUPAC conventions. Its molecular formula is C₁₉H₁₇NO₂, with an average molecular mass of 291.35 g/mol (monoisotopic mass: 291.125929 Da) [5] [8]. The structure consists of a planar anthraquinone core substituted at the C1 position by a piperidinyl group, forming a tertiary amine linkage. Key identifiers include:
Table 1: Chemical Identifiers of 1-Piperidinoanthraquinone
Property | Value |
---|---|
IUPAC Name | 1-(Piperidin-1-yl)-9,10-anthraquinone |
Molecular Formula | C₁₉H₁₇NO₂ |
CAS Registry Number | 4946-83-2 |
Molecular Weight | 291.35 g/mol |
SMILES | C1=CC=C(C2=C1C(=O)C3=C(C2=O)C=CC=C3)N4CCCCC4 |
Single-crystal X-ray diffraction reveals that 1-piperidinoanthraquinone crystallizes in a monoclinic system with space group P2₁/c (standard setting P21/n) [2] [6]. Key crystallographic parameters include:
The anthraquinone skeleton exhibits a non-planar distortion (deviation: 0.0885(3) Å), while the piperidine ring adopts a chair conformation with puckering parameters Q = 0.5742(14) Å, θ = 1.93(14)°. The dihedral angle between the piperidine and anthraquinone mean planes is 38.7(1)° [2]. Intermolecular interactions include C–H···π bonds and π–π stacking (centroid-centroid distance: 3.782(1) Å), forming layered networks parallel to the bc plane [2] [6].
Table 2: Crystallographic Data for 1-Piperidinoanthraquinone
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
a (Å) | 16.7798(4) |
b (Å) | 6.84599(14) |
c (Å) | 12.6126(3) |
β (°) | 90.723(2) |
Volume (ų) | 1448.75(6) |
Z | 4 |
Dihedral Angle (°) | 38.7(1) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) assignments [2] [5]:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key IR bands (KBr, cm⁻¹) [2] [9]:
UV-Visible Spectroscopy
Electronic transitions in methanol [6] [9]:
Mass Spectrometry
MALDI-TOF MS shows [M+H]⁺ at m/z 292.1 (calculated for C₁₉H₁₇NO₂: 291.35), with fragmentation peaks corresponding to anthraquinone radical cations (m/z 208) and piperidinyl fragments (m/z 84) [2] [5].
Table 3: Spectroscopic Signatures of 1-Piperidinoanthraquinone
Technique | Key Assignments |
---|---|
¹H NMR | δ 1.65–1.71 (piperidine CH₂), 7.39–8.30 (aryl H) |
FT-IR | 1667, 1648 cm⁻¹ (C=O), 1260 cm⁻¹ (C-N) |
UV-Vis | 254, 325 nm (π→π); 480–520 nm (n→π) |
MS | [M+H]⁺ m/z 292.1 |
DFT calculations (B3LYP/6-31G* level) reveal electronic properties critical to reactivity [4] [10]:
Molecular docking predicts affinity for biological targets like Keap1 (PDB: 2FLU), with a MolDock score of -134.8 kcal/mol (cf. ascorbic acid: -77.4 kcal/mol). Key interactions include hydrogen bonds with Arg415 and hydrophobic contacts with Tyr525, explaining its role in modulating oxidative stress pathways [4] [10].
Table 4: DFT-Derived Electronic Parameters
Parameter | Value | Significance |
---|---|---|
HOMO Energy | -5.82 eV | Electron-donating capacity |
LUMO Energy | -3.51 eV | Electron-accepting capacity |
Energy Gap (ΔE) | 2.31 eV | Chemical stability/reactivity |
Dipole Moment | 4.78 Debye | Molecular polarity |
Compound Names and Identifiers
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